5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one
Overview
Description
5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.12090297 g/mol and the complexity rating of the compound is 583. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lignan Derivatives and Natural Product Isolation
Research has identified novel arylnaphthalide lignans, closely related to the chemical structure , from the aerial parts of Bupleurum marginatum WALL. ex DC. These compounds, including 5-(4-hydroxy-3-methoxyphenyl)furo[3′,4′: 6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one, have been isolated and structurally characterized using NMR spectroscopic studies (Liu, Zhang, Zhou, & Wang, 2008).
Solubility Studies in Organic Solvents
The solubility of podophyllotoxin, a derivative similar to the compound , has been measured in various organic solvents. The study has provided valuable data on the solubility characteristics of such compounds, which is essential for pharmaceutical formulation and synthesis (Gan, Wang, & Zhou, 2009).
Antineoplastic Agent Design
Research has explored the synthesis and biological activity of compounds with a structure similar to the compound . These compounds have shown interesting inhibitory activities in various cytotoxic test systems, suggesting potential applications in developing new classes of antineoplastic agents (Chang et al., 1999).
Stability Analysis in Chemical Synthesis
Studies have investigated the stability of alkoxy-substituted compounds, including 6,7-dimethoxy-1,4-diphenyl-2,3-naphthoquinone, under various conditions. Such research aids in understanding the reactivity and handling of these compounds in synthetic chemistry (Bradshaw, Jones, & Nongrum, 1991).
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMNXDDRXVJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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